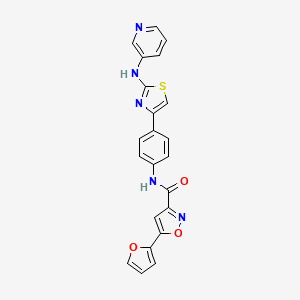

2-(oxan-3-yl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any notable physical characteristics .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine these properties .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It may include the compound’s reactivity, common reactions it undergoes, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Antitubercular Applications

- The structure-activity relationships of antitubercular nitroimidazoles highlight the critical role of an oxygen atom at the 2-position of the imidazole ring for aerobic activity against Mycobacterium tuberculosis. These compounds, including those related to 2-(oxan-3-yl)-1H-imidazole structures, are explored for their potential as new antitubercular agents due to their bactericidal properties (P. Kim et al., 2009).

Medicinal Chemistry Developments

- Imidazole derivatives, including those structurally similar to this compound, play a significant role in medicinal chemistry. Their unique structural features make them capable of binding with a variety of enzymes and receptors, exhibiting broad bioactivities. Research in imidazole-based medicinal chemistry has shown these compounds to have potential applications across a wide range of diseases, highlighting their importance in drug development (Ling Zhang et al., 2014).

Material Science and Optical Properties

- The synthesis and study of novel 1,3,4-oxadiazole derivatives containing an imidazole unit have demonstrated interesting optical properties. These materials, which relate to the structural motif of this compound, have been characterized for their potential in optical applications, including light-emitting devices (Yuncheng Yan et al., 2010).

Antiferromagnetic Spin Systems

- Research into hydrogen-bonded naphth[2,3-d]imidazol-2-yl nitronyl nitroxide crystals, which share a structural relation with this compound, has revealed an ideal one-dimensional antiferromagnetic spin system. This study provides insights into the role of hydrogen bonds in determining the magnetic properties of such organic radicals, which could have implications for the development of novel magnetic materials (Hideaki Nagashima et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(oxan-3-yl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-7(6-11-5-1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQXBCCYGIOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)

![N-(2-(1-(2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-N-methylbenzamide](/img/structure/B2531873.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![Methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate](/img/structure/B2531882.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)